4-Methoxy-2,3,5-trimethylpyridine 1-oxide
Overview
Description
4-Methoxy-2,3,5-trimethylpyridine 1-oxide is an organic compound with the molecular formula C9H13NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structural features, which include a methoxy group and three methyl groups attached to the pyridine ring, along with an oxide group at the nitrogen atom. These structural characteristics contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
It is known to be a building block for the synthesis of compounds with gastric-acid inhibiting activity . This suggests that it may interact with targets involved in gastric acid production, such as the proton pump (H+/K+ ATPase) in the stomach.
Mode of Action
Given its use in the synthesis of gastric-acid inhibiting compounds , it may interact with its targets to reduce the production or secretion of gastric acid
Biochemical Pathways
Considering its role in the synthesis of gastric-acid inhibiting compounds , it may influence pathways related to gastric acid production and secretion. The downstream effects could include a decrease in gastric acidity, potentially providing relief from conditions such as gastroesophageal reflux disease (GERD) or peptic ulcers.
Result of Action
As a building block for gastric-acid inhibiting compounds , its action could potentially result in a decrease in gastric acid production or secretion at the cellular level. This could lead to an overall reduction in gastric acidity at the molecular level.
Preparation Methods
The synthesis of 4-Methoxy-2,3,5-trimethylpyridine 1-oxide typically involves several steps. One common method starts with the condensation of ethyl 3-amino-2-methyl-2-butenoate and diethyl 2-methylmalonate to form 4-hydroxy-3,5,6-trimethyl-2(1H)-pyridone. This intermediate is then reacted with phosphoryl chloride to produce 2,4-dichloro-3,5,6-trimethylpyridine. Subsequent hydrogenolysis with palladium on charcoal yields 2,3,5-trimethylpyridine. Selective hydrogenolysis in acidic solution produces 4-chloro-2,3,5-trimethylpyridine, which is then substituted with methoxide ion to form 4-methoxy-2,3,5-trimethylpyridine. Finally, oxidation of this compound results in the formation of this compound .
Chemical Reactions Analysis
4-Methoxy-2,3,5-trimethylpyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxide group back to the corresponding amine or other derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxy-2,3,5-trimethylpyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
4-Methoxy-2,3,5-trimethylpyridine 1-oxide can be compared with other similar compounds, such as:
4-Methoxy-2,3,5-trimethylpyridine: Lacks the oxide group, resulting in different chemical properties and reactivity.
2,3,5-Trimethylpyridine: Lacks both the methoxy and oxide groups, leading to distinct differences in its chemical behavior.
4-Hydroxy-2,3,5-trimethylpyridine: Contains a hydroxy group instead of a methoxy group, affecting its reactivity and applications
These comparisons highlight the unique features of this compound, particularly its combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-methoxy-2,3,5-trimethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6-5-10(11)8(3)7(2)9(6)12-4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXZAMWCPXYFKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C[N+](=C(C(=C1OC)C)C)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443652 | |
Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86604-80-0 | |
Record name | Pyridine, 4-methoxy-2,3,5-trimethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86604-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-2,3,5-trimethyl-1-oxo-1lambda~5~-pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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